N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide
Description
N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a triazolopyridazine derivative characterized by a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural features include:
- A 6-position sulfanyl group substituted with a 4-fluorobenzyl moiety.
- An ethyl linker at the 3-position connecting to a benzenesulfonamide group.
Properties
IUPAC Name |
N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2S2/c21-16-8-6-15(7-9-16)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)17-4-2-1-3-5-17/h1-11,22H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXYKBDPPLXYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazole ring is fused to the pyridazine ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a pyridazine precursor under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazolopyridazine intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.
Addition of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, dimethylformamide, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its triazole and pyridazine moieties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Functional Group Polarity : The sulfonamide in the target compound increases hydrophilicity compared to acetamide/benzamide derivatives, influencing solubility and membrane permeability .
Physicochemical Properties
Table 2: Solubility and Molecular Properties
Key Observations :
- The target compound’s higher molecular weight (455.50 vs. 303.32 g/mol) and sulfonamide group may reduce solubility compared to the acetamide analogue .
Biological Activity
N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a triazolo-pyridazine moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.
- Molecular Formula : C20H18FN5O2S2
- Molecular Weight : 443.5 g/mol
- CAS Number : 872996-95-7
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors involved in disease processes. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : The presence of the triazole ring enhances the ability to disrupt microbial cell functions.
- Anti-tubercular Effects : Related compounds have shown significant activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
- Anticancer Properties : Some derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Biological Activity Data
The following table summarizes key findings from studies assessing the biological activity of related compounds:
| Compound | Activity | IC50 (μM) | Target Organism/Cell Line |
|---|---|---|---|
| Compound A | Anti-tubercular | 1.35 - 2.18 | Mycobacterium tuberculosis H37Ra |
| Compound B | Cytotoxic | 40.32 | MCF-7 (breast cancer) |
| Compound C | Antibacterial | < 10 | Various pathogenic bacteria |
Case Studies
- Anti-Tubercular Activity : A recent study synthesized a series of substituted compounds related to this compound and evaluated their efficacy against Mycobacterium tuberculosis. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM and were found to be non-toxic to human embryonic kidney cells .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of related triazole derivatives on human cancer cell lines such as MCF-7 and Bel-7402. Compounds demonstrated significant cytotoxicity, with some exhibiting enhanced activity compared to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
